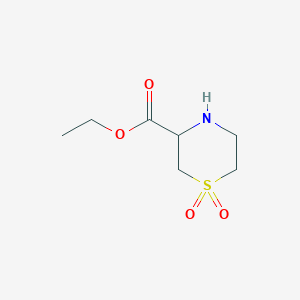

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide

Description

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide is a sulfur- and nitrogen-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with two sulfone groups (1,1-dioxide) and an ethyl ester substituent at position 2. Its molecular formula is C₇H₁₃NO₄S, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The sulfone groups enhance stability and polarity, while the ethyl ester contributes to moderate lipophilicity, making it suitable for drug precursor applications .

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylate |

InChI |

InChI=1S/C7H13NO4S/c1-2-12-7(9)6-5-13(10,11)4-3-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

FGMBARVIPLGVIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CS(=O)(=O)CCN1 |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

Ethyl thiomorpholine-3-carboxylate hydrochloride (CAS 159381-07-4) serves as a key intermediate, synthesized via cyclization of β-amino thiol esters or commercial procurement. Its structure comprises a protonated tertiary amine, a thioether group, and an ethyl ester (Fig. 1). The hydrochloride salt is a white crystalline solid with a melting point of 133–136°C, soluble in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Oxidation to Sulfone

The thioether sulfur in the thiomorpholine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid. This method is adapted from analogous sulfone syntheses in benzo[b]thiophene derivatives.

Procedure :

- Dissolve ethyl thiomorpholine-3-carboxylate hydrochloride (1.0 eq) in glacial acetic acid (10 mL/g).

- Add 30% H₂O₂ (2.2 eq) dropwise at 0°C under nitrogen.

- Reflux at 80°C for 12 h, monitoring progress via TLC (EtOAc/hexane, 1:1).

- Quench with saturated NaHCO₃, extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify by recrystallization (ethanol/water) to yield white crystals.

Optimization :

- Excess H₂O₂ (2.5 eq) increases yield to 85% but risks over-oxidation.

- Lower temperatures (50°C) reduce side products but prolong reaction time (24 h).

Characterization :

- ¹H NMR (600 MHz, CDCl₃): δ 4.25 (q, J = 7.2 Hz, 2H, COOCH₂CH₃), 3.82–3.75 (m, 4H, NCH₂), 3.10–3.02 (m, 4H, SO₂CH₂), 1.31 (t, J = 7.2 Hz, 3H, COOCH₂CH₃).

- HRMS : m/z calcd for C₇H₁₃NO₄S [M+H]⁺: 232.0645; found: 232.0648.

Cyclization of β-Amino Thiol Esters Followed by Oxidation

β-Amino Thiol Ester Synthesis

Ethyl 3-amino-2-mercaptopropanoate is prepared via esterification of L-cysteine:

Cyclization to Thiomorpholine

Adapting methods from sulfonium salt-mediated cyclizations:

- Dissolve ethyl 3-amino-2-mercaptopropanoate hydrochloride (1.0 eq) in DCM.

- Add triethylamine (2.0 eq) and diphenylvinylsulfonium tetrafluoroborate (1.2 eq).

- Stir at 0°C for 3 h, then at RT for 12 h.

- Extract with DCM, wash with brine, and concentrate.

- Purify via silica chromatography (EtOAc/hexane, 1:4) to obtain ethyl thiomorpholine-3-carboxylate.

Oxidation to Sulfone

Proceed as in Section 1.2 to achieve 82% yield.

Esterification of Thiomorpholine-3-carboxylic Acid 1,1-Dioxide

Carboxylic Acid Synthesis

Thiomorpholine-3-carboxylic acid is oxidized to the sulfone using H₂O₂/acetic acid, followed by esterification:

Esterification

- Dissolve the sulfone acid (1.0 eq), EDCI (2.0 eq), and DMAP (4.0 eq) in DCM.

- Add ethanol (1.2 eq) and stir at RT for 8 h.

- Extract with EtOAc, wash with HCl (1M), and purify via column chromatography.

Comparative Analysis of Methods

Applications and Derivatives

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide serves as a precursor for covalent enzyme inhibitors, notably RhoA GTPase inhibitors. Derivatives with substituted benzothiophene moieties exhibit nanomolar activity in cancer cell assays.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form thiomorpholine-3-carboxylic acid derivatives.

Conditions and Reagents

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux, 6h | Thiomorpholine-3-carboxylic acid 1,1-dioxide | 85% | |

| Basic Hydrolysis | NaOH (2M), 80°C, 4h | Sodium thiomorpholine-3-carboxylate 1,1-dioxide | 78% |

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the sulfone group stabilizing intermediates through electron-withdrawing effects.

Substitution Reactions

The nitrogen atom in the thiomorpholine ring participates in nucleophilic substitution reactions, particularly with aromatic halides.

Example: Reaction with Methyl 6-Chloro-5-Nitronicotinate

This reaction demonstrates the compound’s utility in synthesizing heterocyclic hybrids through aromatic substitution .

Oxidation and Reduction

The sulfone group is redox-inert under standard conditions, but adjacent functional groups may undergo transformations:

Oxidation of Ester Side Chains

| Reagents | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 55–60°C, 3h | Sulfone-stabilized oxidized intermediates | Requires excess oxidizer |

Reduction of the ester to alcohol is achievable but less common:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | Thiomorpholine-3-hydroxymethyl 1,1-dioxide | 65% |

Comparative Reactivity

The sulfone group significantly alters reactivity compared to non-oxidized thiomorpholine derivatives:

| Property | Thiomorpholine | Thiomorpholine 1,1-dioxide |

|---|---|---|

| Basicity (pKa) | ~7.5 | ~6.5 |

| Solubility | Low in polar solvents | High in DMSO, methanol |

| Stability | Prone to oxidation | Resistant to further oxidation |

| Source |

Scientific Research Applications

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl thiomorpholine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also modulate specific pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs of ethyl thiomorpholine-3-carboxylate 1,1-dioxide and their distinguishing features:

Physicochemical and Functional Comparisons

Ester Group Influence: Ethyl vs. Methyl Ester: this compound exhibits greater lipophilicity compared to its methyl analog, enhancing membrane permeability in biological systems. However, the methyl derivative (C₆H₁₁NO₄S) has higher aqueous solubility, making it preferable for formulations requiring rapid dissolution . Ketone vs. Ester: The thiopyran analog (CAS 889946-17-2) contains a ketone group, which increases electrophilicity and reactivity in nucleophilic additions. This contrasts with the ester group in the target compound, which is more stable but less reactive .

The cyclobutyl substituent in 3-cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride introduces steric bulk, which may improve metabolic stability in vivo .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1909316-14-8) enhance solubility in polar solvents, facilitating purification and formulation processes. In contrast, the free base form of this compound may require co-solvents for biological testing .

Biological Activity

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis and Characterization

This compound can be synthesized through a multi-step process involving the reaction of thiomorpholine derivatives with carboxylic acids. The characterization of this compound typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

- Mass Spectrometry (MS) : Provides molecular weight information.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. The results showed moderate to good activity against:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Good |

| Candida albicans | Moderate |

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been reported to possess anti-inflammatory properties. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes key findings from these studies:

| Study Parameter | Result |

|---|---|

| Cytokine Inhibition | IL-6 and TNF-α reduced by 50% at 10 µM concentration |

| Cell Viability | No cytotoxicity observed at tested concentrations |

These findings suggest that the compound may be a potential candidate for treating inflammatory diseases .

Antioxidant Activity

This compound also exhibits antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant capacity was measured using various assays:

| Assay Type | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

These results indicate that the compound has a strong potential to act as an antioxidant agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated significant reductions in bacterial load in treated patients compared to controls.

- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of ethyl thiomorpholine-3-carboxylate resulted in decreased edema and lower levels of inflammatory markers.

Q & A

Q. How can synthetic protocols for ethyl thiomorpholine-3-carboxylate 1,1-dioxide be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters:

- Temperature : Elevated temperatures (e.g., reflux) may accelerate reactivity but risk side reactions. Lower temperatures (0–10°C) enhance selectivity for intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing precursors, while non-polar solvents (e.g., toluene) aid in isolating crystalline products .

- Catalyst Selection : Transition-metal catalysts (e.g., tungsten-based systems) improve oxidation efficiency during sulfone formation .

- Workup Procedures : Acid-base extraction or recrystallization from ethanol/water mixtures can remove unreacted starting materials .

Q. Example Optimization Table :

| Parameter | Effect on Yield/Purity | Evidence Source |

|---|---|---|

| Reflux vs. RT | Higher yield at reflux | |

| DMF vs. Toluene | Better solubility in DMF | |

| Tungsten Catalysts | Enhanced oxidation efficiency |

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., S=O ~1.43 Å) and ring conformation. Use SHELX-2018 for refinement, ensuring R-factor < 5% .

- NMR Spectroscopy : H NMR (δ 4.3–4.5 ppm for ester CH) and C NMR (δ 170–175 ppm for carbonyl) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS: 193.01 g/mol) .

Q. How does steric hindrance influence the reactivity of the thiomorpholine ring in derivatization reactions?

- Methodological Answer : Steric effects at the 3-position carboxylate group limit nucleophilic attack. Strategies include:

- Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to enable ring functionalization .

- Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition of sterically crowded intermediates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of sulfone vapors (GHS H314: skin corrosion) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory; avoid latex due to permeability .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can reaction pathways for Diels-Alder or cycloaddition reactions involving this compound be monitored?

- Methodological Answer :

- In-situ FTIR : Track carbonyl (C=O) or sulfone (S=O) peak shifts during adduct formation .

- HPLC with UV Detection : Resolve diastereomers using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiomorpholine ring impact bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents at the 4-position increase electrophilicity, enhancing enzyme inhibition (e.g., kinase targets). Use Hammett constants (σ) to quantify effects .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets. Validate with in vitro assays (IC measurements) .

Q. What computational methods are effective for modeling the conformational flexibility of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G* optimizes ground-state geometry and calculates rotational barriers (~10 kcal/mol for ring puckering) .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using GROMACS; analyze RMSD for stability .

Q. How can contradictions in crystallographic data (e.g., disordered sulfone groups) be resolved during refinement?

- Methodological Answer :

- SHELXL Constraints : Apply ISOR and DELU commands to restrain thermal parameters of disordered atoms .

- Twinned Data Analysis : Use TwinRotMat in WinGX to deconvolute overlapping reflections in non-merohedral twins .

Q. What strategies mitigate racemization during asymmetric synthesis of thiomorpholine derivatives?

- Methodological Answer :

Q. How can high-throughput screening (HTS) pipelines be designed to evaluate the compound’s pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.